2-(4-(N-isobutylsulfamoyl)phenoxy)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-isobutylsulfamoyl)phenoxy)-N-mesitylacetamide, commonly known as ISA247, is a novel immunosuppressive drug that has been developed for the treatment of autoimmune diseases. The drug has shown promising results in preclinical studies and is currently in clinical trials.
Mecanismo De Acción
The mechanism of action of ISA247 involves the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, ISA247 suppresses the immune system and reduces inflammation. The drug has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
ISA247 has been shown to have several biochemical and physiological effects. The drug inhibits the activation of T cells and reduces the production of cytokines, which leads to a reduction in inflammation. ISA247 also inhibits the proliferation of T cells and reduces the production of antibodies. In addition, the drug has been shown to have a protective effect on neurons and may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ISA247 for lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. The drug has also been shown to have a long half-life, which allows for less frequent dosing. However, one limitation of ISA247 is its potential for toxicity, particularly in the liver and kidneys. The drug may also have interactions with other medications, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the research and development of ISA247. One area of focus is the optimization of the drug's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can be used to predict patient response to the drug. Finally, the use of ISA247 in combination with other immunosuppressive drugs is an area of active research, as combination therapy may improve efficacy and reduce the risk of side effects.
Conclusion:
In conclusion, ISA247 is a novel immunosuppressive drug that has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. The drug's mechanism of action involves the inhibition of calcineurin, which leads to a reduction in inflammation and suppression of the immune system. While there are advantages and limitations to the use of ISA247 in lab experiments, there are several future directions for the research and development of the drug that may improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of ISA247 involves several steps, including the reaction of mesitylene with ethylene glycol to form mesitylene glycol, which is then reacted with 4-nitrophenol to form 4-(mesityloxy)-1-nitrobenzene. This compound is then reacted with isobutylamine and sulfuric acid to form 4-(N-isobutylsulfamoyl)phenol. Finally, this compound is reacted with acetyl chloride to form ISA247.
Aplicaciones Científicas De Investigación
ISA247 has been studied extensively in preclinical models for the treatment of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. The drug has been shown to be effective in reducing inflammation and suppressing the immune system. In clinical trials, ISA247 has demonstrated efficacy in the treatment of psoriasis and is currently being evaluated for the treatment of other autoimmune diseases.
Propiedades
IUPAC Name |
2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-14(2)12-22-28(25,26)19-8-6-18(7-9-19)27-13-20(24)23-21-16(4)10-15(3)11-17(21)5/h6-11,14,22H,12-13H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXUJMLEOFTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.